molecular formula C25H38N6O6 B15131085 2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B15131085
M. Wt: 518.6 g/mol
InChI Key: SPMLGTZJDOCIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Automated peptide synthesizers and continuous flow reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the amide or carbamate groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or thiocarbamates.

Scientific Research Applications

2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid has several scientific research applications:

    Medicinal Chemistry: Used in the design and synthesis of peptide-based drugs and inhibitors.

    Materials Science: Employed in the development of novel polymers and materials with specific functional properties.

    Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.

    Industry: Applied in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site. The presence of multiple functional groups allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-[2-(Methoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
  • 2-[[1-[2-(Ethoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Uniqueness

The uniqueness of 2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid lies in its butoxycarbonyl group, which provides distinct steric and electronic properties compared to methoxycarbonyl or ethoxycarbonyl analogs. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C25H38N6O6

Molecular Weight

518.6 g/mol

IUPAC Name

2-[[1-[2-(butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C25H38N6O6/c1-2-3-15-37-25(36)30-19(16-17-9-5-4-6-10-17)22(33)31-14-8-12-20(31)21(32)29-18(23(34)35)11-7-13-28-24(26)27/h4-6,9-10,18-20H,2-3,7-8,11-16H2,1H3,(H,29,32)(H,30,36)(H,34,35)(H4,26,27,28)

InChI Key

SPMLGTZJDOCIAF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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